beta-D-glucopyranosyl nitromethane
Overview
Description
Beta-D-Glucopyranosyl nitromethane is a glycosyl derivative of nitromethane . It functions as a salt of a highly basic anion exchanger in the OH cycle .
Molecular Structure Analysis
The molecular structure of beta-D-glucopyranosyl nitromethane consists of a total of 28 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 nitro group (aliphatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Beta-D-Glucopyranosyl nitromethane has a molecular weight of 223.18 . Additional physical and chemical properties are not detailed in the available literature.Scientific Research Applications
1. Biological Activities and Potential Applications
β-D-Glucopyranosyl compounds, including variants like β-D-glucopyranosyl nitromethane, have been extensively studied for their diverse biological activities. For instance, β-(1,3)-D-glucans, a category of β-D-glucopyranosyl polysaccharides, are recognized for their biological functions. These compounds, found in bacterial, fungal, and vegetable sources, exhibit various bioactivities due to their unique structural features. They hold potential applications in agronomy, food, cosmetics, and therapeutics, demonstrating their versatility in scientific research (Laroche & Michaud, 2007).
2. Structural Manipulations and Functionalizations
β-D-Glucopyranosyl nitromethane and similar compounds have been a subject of research for their chemical manipulation potential. Studies have shown that these compounds can undergo various reductions and oxidations, leading to the formation of different functional groups while retaining certain structural elements. This ability to manipulate and functionalize these compounds has significant implications in synthetic chemistry and material science (Simo et al., 2005).
3. Immunomodulatory and Health-Related Properties
β-D-Glucopyranosyl derivatives exhibit notable immunomodulatory properties. Certain β-D-glucans, for instance, have shown potent anti-inflammatory and analgesic activities in rodent models. These properties are attributed to their structure, specifically the β-D-glucopyranosyl backbone and branching patterns, which play a crucial role in their biological activities. This aspect of β-D-glucopyranosyl compounds makes them of great interest in developing new therapeutic agents (Smiderle et al., 2008).
4. Role in Flavor and Aroma Compounds
β-D-Glucopyranosyl compounds are also significant in the food industry, particularly in flavor and aroma development. Studies have isolated specific β-D-glucopyranosyl derivatives from fruits like quince, demonstrating their role as precursors to flavor compounds. This aspect of β-D-glucopyranosyl nitromethane and its derivatives is crucial for understanding and manipulating food flavors and aromas (Winterhalter et al., 1991).
properties
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILFIXWGGSLAQ-PJEQPVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628688 | |
Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-glucopyranosyl nitromethane | |
CAS RN |
81846-60-8 | |
Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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